

# "tert-Butyl 2-(methylamino)ethylcarbamate" solubility in organic solvents

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## Compound of Interest

Compound Name: *tert-Butyl 2-(methylamino)ethylcarbamate*

Cat. No.: B043528

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An In-Depth Technical Guide to the Solubility of **tert-Butyl 2-(methylamino)ethylcarbamate**

## Introduction: A Versatile Intermediate in Modern Synthesis

**tert-Butyl 2-(methylamino)ethylcarbamate** (CAS No. 122734-32-1) is a bifunctional organic compound of significant interest in pharmaceutical and chemical research. Its structure incorporates a secondary amine and a primary amine protected by a tert-butoxycarbonyl (Boc) group, making it a valuable building block for the synthesis of complex molecules.<sup>[1]</sup> The differential reactivity of its two nitrogen atoms allows for selective functionalization, a crucial feature in multi-step synthetic pathways.<sup>[1][2]</sup>

A thorough understanding of a compound's solubility is paramount for any researcher. It dictates the choice of solvents for chemical reactions, influences the design of extraction and purification protocols, and is critical for formulation and drug delivery studies. This guide provides a detailed analysis of the physicochemical properties of **tert-Butyl 2-(methylamino)ethylcarbamate** to predict and explain its solubility in common organic solvents, supported by reported data and a standardized experimental protocol for empirical determination.

## Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4]

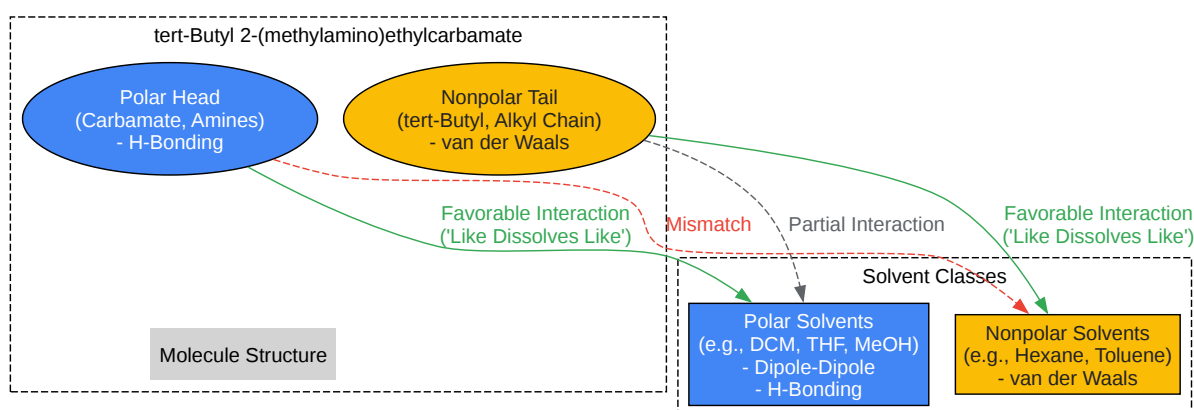
Table 1: Physicochemical Properties of **tert-Butyl 2-(methylamino)ethylcarbamate**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[1][5]
Molecular Weight	174.24 g/mol	[1][5][6]
Physical Appearance	White to very pale yellow solid or lump; also reported as a colorless oil.	[1][7]
Predicted Boiling Point	260.1 ± 23.0 °C	[5]
Polar Surface Area (TPSA)	50.36 Å <sup>2</sup>	[6]
LogP (XLogP3)	-0.5 - 0.73	[5][6]
Hydrogen Bond Donors	2 (from N-H groups)	[6]
Hydrogen Bond Acceptors	3 (from O and N atoms)	[6]

## Analysis and Theoretical Solubility:

- Polarity:** The molecule possesses both polar and nonpolar characteristics. The carbamate group (-O-(C=O)-N-) and the two amine functionalities are polar, capable of hydrogen bonding.[6] The Polar Surface Area (TPSA) of 50.36 Å<sup>2</sup> is moderate, suggesting that the molecule is not extremely polar. Conversely, the tert-butyl group and the ethyl backbone contribute significant nonpolar, lipophilic character. The LogP value, being slightly positive but less than 1.0, indicates a compound that is relatively balanced in its polarity, with a slight preference for hydrophilic/polar environments over highly nonpolar ones.
- Hydrogen Bonding:** With two hydrogen bond donors and three acceptors, the molecule can interact favorably with protic solvents (like alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (like THF, ethyl acetate, or acetone).

- Structural Prediction: Based on this analysis, **tert-Butyl 2-(methylamino)ethylcarbamate** is predicted to exhibit the following solubility behavior:
  - High Solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can effectively solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.
  - Moderate to Low Solubility in nonpolar solvents (e.g., Hexane, Toluene). While the hydrocarbon parts of the molecule are compatible, these solvents cannot effectively solvate the polar carbamate and amine groups.
  - Low Solubility in water. Despite its hydrogen bonding capability, the nonpolar tert-butyl group significantly reduces aqueous solubility. This is corroborated by synthetic procedures which use aqueous washes to remove inorganic impurities, implying the organic compound remains in the organic phase.[7][8][9]



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Caption: "Like Dissolves Like" principle applied to the target molecule.

## Reported and Inferred Solubility Data

While explicit quantitative solubility data (e.g., in g/100 mL) is not readily available in the literature, valuable insights can be gleaned from published synthesis and purification protocols. The choice of solvents for reactions and extractions provides strong, field-proven evidence of the compound's solubility.

Table 2: Inferred Solubility from Synthetic Procedures

Solvent	Use in Protocol	Implied Solubility	Source(s)
Tetrahydrofuran (THF)	Reaction solvent for synthesis.	Soluble	[8][9]
Ethyl Acetate	Extraction solvent.	Soluble	[8][9]
Dichloromethane (DCM)	Extraction solvent.	Soluble	[7]
Methanol	Reaction solvent for deprotection step.	Soluble	[7]
Toluene / Benzene	Reaction solvent for a precursor step.	Likely Soluble	[8]
Water / Saturated Brine	Washing agent during workup.	Insoluble / Poorly Soluble	[7][8][9]

These empirical observations align perfectly with the theoretical predictions. The compound is consistently handled in moderately polar organic solvents, confirming its high solubility in this class, while its poor aqueous solubility is used to advantage during purification.

## Experimental Protocol for Quantitative Solubility Determination

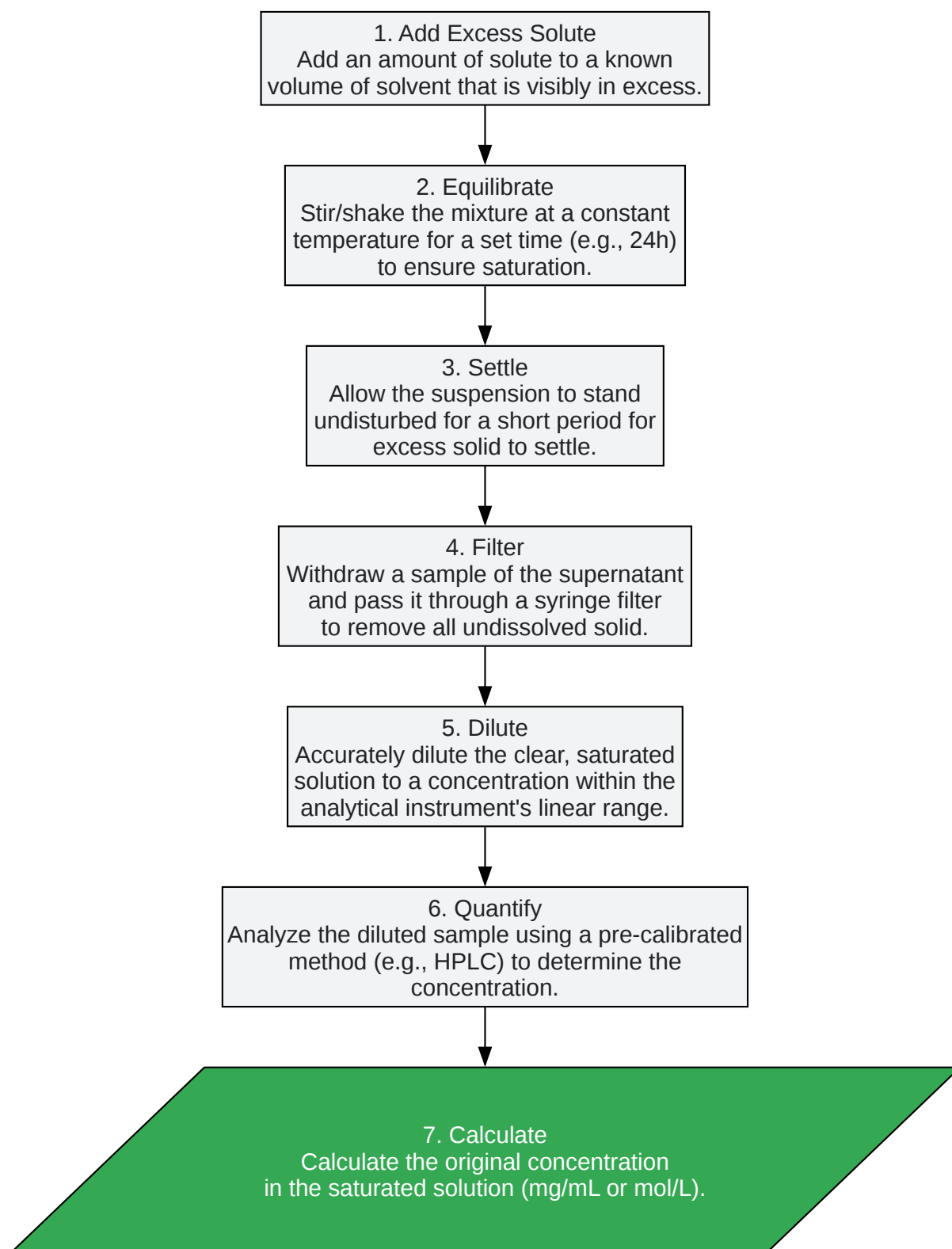
For applications requiring precise solubility values, direct experimental measurement is necessary. The following protocol describes a standard method for determining the solubility of

a solid compound in a given solvent. This self-validating system ensures reproducible and accurate results.<sup>[10][11]</sup>

**Objective: To determine the saturation solubility of tert-Butyl 2-(methylamino)ethylcarbamate in a selected organic solvent at a specific temperature.**

**Materials:**

- **tert-Butyl 2-(methylamino)ethylcarbamate** (solid or oil)
- Selected organic solvent (e.g., Ethyl Acetate, Hexane, Methanol)
- Analytical balance ( $\pm 0.1$  mg)
- Vials with screw caps (e.g., 4 mL)
- Magnetic stir plate and stir bars or a shaker/vortex mixer
- Temperature-controlled environment (e.g., water bath, incubator)
- Syringe filters (0.2 or 0.45  $\mu\text{m}$ , compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)



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Caption: Experimental workflow for solubility determination.

## Step-by-Step Methodology:

- Preparation: Add a known volume of the chosen solvent (e.g., 2.0 mL) to a vial.
- Addition of Solute: Add an excess amount of **tert-Butyl 2-(methylamino)ethylcarbamate** to the solvent. An excess is confirmed by the presence of undissolved material at the bottom of the vial.
- Equilibration: Cap the vial securely and place it in a temperature-controlled shaker or on a stir plate. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The choice of time is critical; insufficient time will lead to an underestimation of solubility.[\[10\]](#)
- Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to settle. This step minimizes clogging of the filter in the next step.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to ensure that no solid particulates are carried over, which would falsely inflate the measured concentration.
- Dilution and Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method. Analyze this diluted sample using a pre-established calibration curve to determine its concentration.
- Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

## Safety and Handling

**tert-Butyl 2-(methylamino)ethylcarbamate** is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[\[12\]](#)[\[13\]](#) Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[\[14\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[12\]](#)

## Conclusion

**tert-Butyl 2-(methylamino)ethylcarbamate** is a molecule of balanced polarity. Its structural features—a polar carbamate head with hydrogen bonding capabilities and a nonpolar tert-butyl tail—render it highly soluble in a range of moderately polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility is poor in highly nonpolar solvents like hexane and in highly polar protic solvents like water. This solubility profile, predicted by its physicochemical properties and confirmed by its use in synthetic organic chemistry, provides a robust framework for its effective use in research and development. For precise quantitative needs, the standardized experimental protocol provided herein offers a reliable method for empirical determination.

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